![molecular formula C7H14N2 B1298380 (S)-1,4-二氮杂双环[4.3.0]壬烷 CAS No. 93643-24-4](/img/structure/B1298380.png)
(S)-1,4-二氮杂双环[4.3.0]壬烷
描述
(S)-1,4-Diazabicyclo[430]nonane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a nine-membered ring system
科学研究应用
(S)-1,4-Diazabicyclo[4.3.0]nonane has a wide range of applications in scientific research:
作用机制
Target of Action
(S)-1,4-Diazabicyclo[4.3.0]nonane, also known as (S)-octahydropyrrolo[1,2-a]pyrazine, has been reported to interact with sigma receptors (SRs), specifically the sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions .
Mode of Action
The compound’s interaction with its targets involves binding to the S1R and S2R receptors
Biochemical Pathways
The biochemical pathways affected by (S)-1,4-Diazabicyclo[43Sigma receptors are known to interact with various ion channels and g-protein-coupled receptors , which could potentially be affected.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-1,4-Diazabicyclo[43Related compounds with a bicyclo[430]nonene core have been synthesized and shown to have high antiviral efficacy , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of (S)-1,4-Diazabicyclo[43It has been suggested that compounds interacting with sigma receptors can have a range of effects, including analgesic effects and cytoprotective effects .
生化分析
Biochemical Properties
(S)-1,4-Diazabicyclo[4.3.0]nonane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with sigma receptors, particularly sigma-1 and sigma-2 receptors . These interactions are crucial as sigma receptors are involved in several biological and pathological conditions, including neuroprotection and neuroinflammation. The binding of (S)-1,4-Diazabicyclo[4.3.0]nonane to these receptors can influence their activity, leading to various biochemical effects.
Cellular Effects
The effects of (S)-1,4-Diazabicyclo[4.3.0]nonane on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma receptors can modulate ion channels and G-protein-coupled receptors, affecting cellular signaling pathways . Additionally, (S)-1,4-Diazabicyclo[4.3.0]nonane can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, (S)-1,4-Diazabicyclo[4.3.0]nonane exerts its effects through specific binding interactions with biomolecules. The compound acts as a ligand for sigma receptors, where it can function as either an agonist or antagonist depending on the context . These interactions can lead to the activation or inhibition of sigma receptors, resulting in downstream effects on cellular processes. Additionally, (S)-1,4-Diazabicyclo[4.3.0]nonane may influence enzyme activity by binding to active sites or allosteric sites, thereby modulating their catalytic functions.
Temporal Effects in Laboratory Settings
The stability and degradation of (S)-1,4-Diazabicyclo[4.3.0]nonane over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to heat or reactive chemicals . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to (S)-1,4-Diazabicyclo[4.3.0]nonane can lead to sustained changes in cellular activity and metabolism.
Dosage Effects in Animal Models
The effects of (S)-1,4-Diazabicyclo[4.3.0]nonane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as neuroprotection and anti-inflammatory properties . At higher doses, toxic or adverse effects can occur, including potential neurotoxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of (S)-1,4-Diazabicyclo[4.3.0]nonane.
Metabolic Pathways
(S)-1,4-Diazabicyclo[4.3.0]nonane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic processes can influence the overall activity and efficacy of (S)-1,4-Diazabicyclo[4.3.0]nonane in biological systems.
Transport and Distribution
The transport and distribution of (S)-1,4-Diazabicyclo[4.3.0]nonane within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for predicting the bioavailability and therapeutic potential of (S)-1,4-Diazabicyclo[4.3.0]nonane.
Subcellular Localization
(S)-1,4-Diazabicyclo[4.3.0]nonane exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms by which (S)-1,4-Diazabicyclo[4.3.0]nonane exerts its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of pyridine-2,3-dicarboxylic acid with benzylamine to form a pyrrolo[3,4-b]pyridine intermediate. This intermediate undergoes catalytic hydrogenation to reduce the aromatic ring, followed by reduction with lithium aluminum hydride (LAH) to remove carbonyl groups . The final step involves the resolution of the racemic mixture to obtain the desired enantiomer using chiral resolution agents such as tartaric acid .
Industrial Production Methods
Industrial production of (S)-1,4-Diazabicyclo[4.3.0]nonane follows similar synthetic routes but is optimized for large-scale production. This includes the use of more economical solvents and reagents, as well as continuous flow processes to enhance yield and efficiency .
化学反应分析
Types of Reactions
(S)-1,4-Diazabicyclo[4.3.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction typically yields amines or alcohols .
相似化合物的比较
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Another bicyclic compound with similar sigma receptor binding properties.
1,5-Diazabicyclo[4.3.0]non-5-ene: An amidine base used in organic synthesis with similar structural features.
Uniqueness
(S)-1,4-Diazabicyclo[4.3.0]nonane is unique due to its specific binding affinity for sigma-1 receptors, which distinguishes it from other similar compounds. This unique interaction profile makes it a valuable compound for research in neuroprotection and analgesia .
属性
IUPAC Name |
(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTATHOUSOIFOQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354765 | |
| Record name | (8aS)-octahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93643-24-4 | |
| Record name | (8aS)-octahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-1,4-Diazabicyclo[4.3.0]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
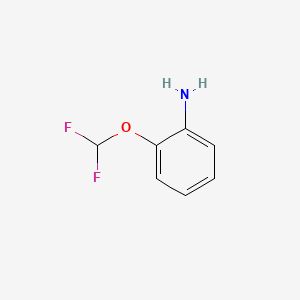

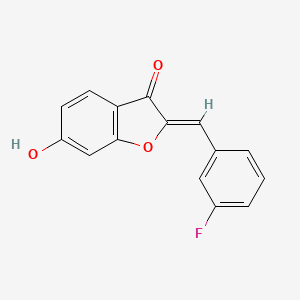
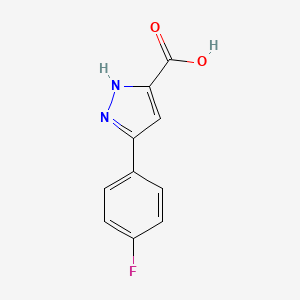
![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)
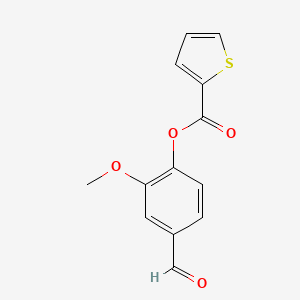
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)
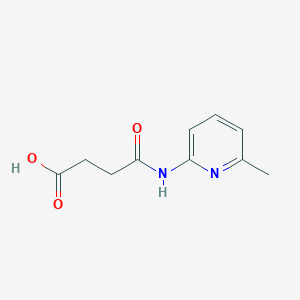
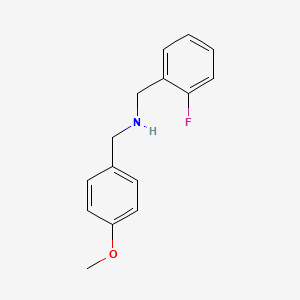
![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

